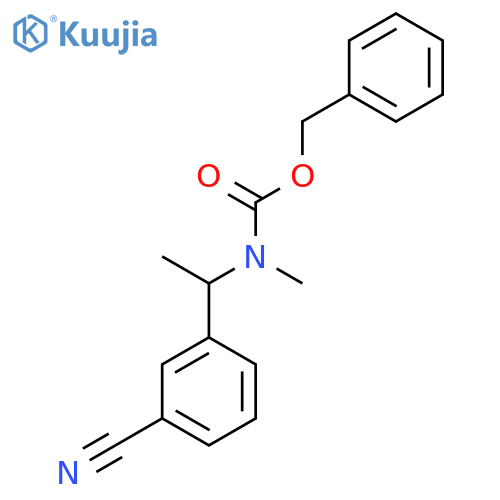

Cas no 2680706-22-1 (benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate)

2680706-22-1 structure

商品名:benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate

benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate 化学的及び物理的性質

名前と識別子

-

- 2680706-22-1

- benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate

- EN300-28289123

- benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate

-

- インチ: 1S/C18H18N2O2/c1-14(17-10-6-9-16(11-17)12-19)20(2)18(21)22-13-15-7-4-3-5-8-15/h3-11,14H,13H2,1-2H3

- InChIKey: LCSFEFLZIFJIRG-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C(N(C)C(C)C1C=CC=C(C#N)C=1)=O

計算された属性

- せいみつぶんしりょう: 294.136827821g/mol

- どういたいしつりょう: 294.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 409

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 53.3Ų

benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28289123-0.05g |

benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |

2680706-22-1 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28289123-5g |

benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |

2680706-22-1 | 5g |

$3520.0 | 2023-09-08 | ||

| Enamine | EN300-28289123-10.0g |

benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |

2680706-22-1 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28289123-0.1g |

benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |

2680706-22-1 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28289123-0.25g |

benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |

2680706-22-1 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28289123-1.0g |

benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |

2680706-22-1 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28289123-0.5g |

benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |

2680706-22-1 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28289123-2.5g |

benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |

2680706-22-1 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28289123-5.0g |

benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |

2680706-22-1 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28289123-10g |

benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |

2680706-22-1 | 10g |

$5221.0 | 2023-09-08 |

benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

2680706-22-1 (benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate) 関連製品

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量